molecular formula C8H8BrNO2 B13000374 1-(2-Bromo-5-methoxypyridin-4-YL)ethanone

1-(2-Bromo-5-methoxypyridin-4-YL)ethanone

Cat. No.: B13000374
M. Wt: 230.06 g/mol
InChI Key: GEMDMIIZIMMUAW-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methoxypyridin-4-YL)ethanone typically involves the bromination of 4-methoxypyridine followed by acetylation. One common method includes the reaction of 4-methoxypyridine with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position. This is followed by the reaction with acetyl chloride to introduce the ethanone group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-methoxypyridin-4-YL)ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-(2-amino-5-methoxypyridin-4-YL)ethanone.

    Oxidation: 1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone.

    Reduction: 1-(2-Bromo-5-methoxypyridin-4-YL)ethanol.

Scientific Research Applications

1-(2-Bromo-5-methoxypyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxypyridin-4-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

    1-(5-Bromo-2-hydroxy-4-methoxy-phenyl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: Similar structure but with the bromine atom at a different position on the pyridine ring.

Uniqueness: 1-(2-Bromo-5-methoxypyridin-4-YL)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

IUPAC Name

1-(2-bromo-5-methoxypyridin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)6-3-8(9)10-4-7(6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMDMIIZIMMUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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